Sodium disulfide
Description
Significance of Disulfide and Polysulfide Chemistry in Modern Chemical Science
The chemistry of disulfide (S-S) and polysulfide (Sₓ, x > 2) bonds is a cornerstone of modern chemical science, with profound implications across various disciplines. In biochemistry, disulfide bonds are vital for the structure and stability of many proteins. nih.gov These covalent crosslinks, formed between cysteine residues, are crucial for defining the tertiary structure of proteins that are secreted or located on the cell surface, ensuring they can function in the oxidizing extracellular environment. nih.govnih.govrsc.org The cleavage and formation of these bonds can also act as a switch to regulate protein function. nih.govlsuhsc.edu
In materials science and polymer chemistry, polysulfide linkages are integral to the production of synthetic rubbers and other polymers. acs.org A notable modern technique is inverse vulcanization, where elemental sulfur is polymerized with organic crosslinkers to create high-sulfur-content polymers. acs.orgrsc.org These materials exhibit unique optical, mechanical, and electrochemical properties, leading to applications in areas like self-healing materials and infrared imaging technologies. acs.org The reactivity of the S-S bond is harnessed to create dynamic materials that can respond to stimuli. rsc.orgtandfonline.com
Interdisciplinary Relevance of Sodium Disulfide in Research Fields
This compound serves as a critical compound in several research fields due to its reactivity and composition. Its applications are diverse, spanning from a precursor in chemical synthesis to a key component in energy storage systems.
In organic synthesis , this compound is a valuable reagent. It is used in the preparation of symmetrical disulfides from alkyl halides, providing an alternative to methods that use foul-smelling thiols. wikipedia.orgthieme-connect.com The reaction of Na₂S₂ with alkyl halides can be a straightforward method for creating S-S linkages in a variety of organic molecules. wikipedia.org It also serves as a precursor for other sulfur-containing compounds like thioethers and is used in the manufacture of sulfur dyes. wikipedia.org
In electrochemistry , this compound is a compound of major interest for the development of next-generation batteries. Specifically, it is a key intermediate and potential cathode material in room-temperature sodium-sulfur (Na-S) batteries. cip.com.cnoup.com These batteries are promising for large-scale energy storage due to the high theoretical energy density and the natural abundance of sodium and sulfur. oup.comnih.gov The electrochemical conversion of sulfur to this compound (and ultimately to sodium sulfide) is central to the battery's operation. oup.comacs.org
Other industrial applications include its use as a flotation agent in the mining industry for separating ores and in the leather industry for removing hair from hides. britannica.com
Scope and Research Focus on this compound Systems
Current research on this compound is heavily focused on overcoming challenges related to its synthesis and application, particularly in the context of energy storage. A primary research thrust is the development of facile and selective synthesis methods for high-purity this compound and its distinct polymorphs. cip.com.cn
Traditionally, synthesizing pure, anhydrous sodium sulfides is challenging, often requiring high temperatures or hazardous reagents like elemental sodium in liquid ammonia. nih.govcip.com.cn A significant recent development is the use of microwave-assisted synthesis. Researchers have demonstrated that Na₂S₂ can be selectively synthesized by heating a solution of elemental sulfur and a sodium source (like sodium tert-butoxide) in a solvent such as tetraglyme (B29129) at relatively low temperatures (100-150°C). cip.com.cn This method offers a safer, faster, and more energy-efficient route to obtaining the compound. nih.govcip.com.cn
A key aspect of this research is the ability to selectively prepare different crystal polymorphs of Na₂S₂, namely the α-Na₂S₂ (low-temperature) and β-Na₂S₂ (high-temperature) phases. cip.com.cn The specific polymorph can influence the material's electrochemical properties. cip.com.cnsci-hub.ru The focus is on producing phase-pure materials to better understand their fundamental properties and improve their performance as cathode materials in room-temperature Na-S batteries. cip.com.cntycorun.com The ultimate goal is to leverage the high theoretical capacity of sulfur-based cathodes to create stable, high-performance, and cost-effective energy storage solutions. cip.com.cnoup.com
Data Tables
Table 1: General Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Na₂S₂ | lsuhsc.eduresearchgate.net |
| Molecular Weight | 110.11 g/mol | researchgate.net |
| Appearance | Yellow, crystalline solid | lsuhsc.edu |
| Common Synonyms | Sodium disulphide, Dithis compound | lsuhsc.eduresearchgate.net |
Table 2: Crystal Structure of this compound Polymorphs
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
|---|---|---|---|---|
| α-Na₂S₂ (low-temp) | Hexagonal | P-62m (No. 189) | a = 7.629, c = 5.394 | researchgate.net |
| β-Na₂S₂ (high-temp) | Hexagonal | P6₃/mmc (No. 194) | a = 4.494, c = 10.228 | researchgate.net |
Data sourced from Föppl, H., Busmann, E., & Frorath, F. K. (1962). Die Kristallstrukturen von α‐Na2S2 und K2S2, β‐Na2S2 und Na2Se2. Zeitschrift für anorganische und allgemeine Chemie. researchgate.net
Table 3: Research Findings on Synthesis and Electrochemical Properties
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Selective synthesis of α- and β-Na₂S₂ phases is possible by controlling temperature (e.g., 110-120°C in tetraglyme). | Provides a facile, low-temperature, and safe route to high-purity polymorphs for research. | cip.com.cn |
| Na-S Battery Cathode | The conversion of Na₂S₄ to insoluble Na₂S₂ corresponds to a discharge voltage plateau around 1.65 V. | Understanding the discharge mechanism is crucial for optimizing battery performance and overcoming capacity loss. | oup.com |
| Theoretical Capacity | The full conversion to the final product, Na₂S, corresponds to a high theoretical capacity of 686 mAh/g. | Highlights the potential of Na₂S-based cathodes for high-energy storage systems. | cip.com.cntycorun.com |
| Organic Synthesis Reagent | Reacts with alkyl halides to form symmetrical disulfides, often in a one-pot process. | Offers an alternative to using thiols for the synthesis of disulfide-containing organic compounds. | wikipedia.orgthieme-connect.comorgsyn.org |
Structure
2D Structure
Properties
InChI |
InChI=1S/2Na.S2/c;;1-2/q2*+1;-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRKNRDXURUMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[S-][S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-13-9 | |
| Record name | Sodium disulfide | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sodium disulfide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium sulfide (Na2(S2)) | |
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| Record name | Disodium disulphide | |
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Chemical Reactivity and Mechanistic Studies of Sodium Disulfide
Redox Chemistry and Electron Transfer Pathways involving Sodium Disulfide
Oxidation and Reduction Mechanisms
The redox chemistry of this compound is fundamentally characterized by the transfer of electrons. In chemical reactions, oxidation involves the loss of electrons, while reduction is the gain of electrons. byjus.com These processes are coupled and are known as redox reactions. byjus.com The disulfide bond in this compound (S-S)²⁻ is in an oxidized state relative to the thiol (-SH) group, which is considered the reduced state. libretexts.org The conversion between these states is a central aspect of its reactivity. libretexts.org
The primary steps in the reactions of sulfides often involve electron transfer from H₂S/HS⁻ species to a suitable acceptor, which can play a significant role in their biological functions. researchgate.net This electron transfer can lead to the formation of sulfhydryl radicals (HS•/S•⁻). researchgate.net The oxidation of thiols to disulfides is a common transformation. libretexts.orgacs.org This process can be achieved using various oxidizing agents, where two thiol groups are oxidized to form a disulfide linkage (-S-S-). libretexts.org Conversely, the disulfide bond can be reduced back to thiol groups by reducing agents. libretexts.org
In biological systems, the interconversion between thiols and disulfide groups is a key redox reaction. libretexts.org The redox agent glutathione (B108866) often mediates the formation and breaking of disulfide bridges in proteins through disulfide exchange reactions. libretexts.org This process can be described as a series of two Sₙ2-like attacks where a disulfide bond is transferred from a protein to the reagent or vice-versa. wikipedia.org
The table below summarizes the key aspects of oxidation and reduction involving disulfide species.
| Process | Description | Key Species Involved |
| Oxidation | Loss of electrons; formation of a disulfide bond from two thiol groups. byjus.com | Thiols (R-SH), Oxidizing Agent, Disulfide (RS-SR) |
| Reduction | Gain of electrons; cleavage of a disulfide bond to form two thiol groups. byjus.com | Disulfide (RS-SR), Reducing Agent, Thiols (R-SH) |
| Electron Transfer | The fundamental step where electrons move from a donor (reducing agent) to an acceptor (oxidizing agent). byjus.comresearchgate.net | Electron Donor, Electron Acceptor |
Interactions within Polysulfide Equilibria (Na₂Sₓ systems)
This compound (Na₂S₂) is an integral component of the broader sodium polysulfide (Na₂Sₓ) system, where 'x' can range from 2 to 8. chemrxiv.org In solution and melts, various polysulfide anions exist in a dynamic equilibrium. rsc.orgresearchgate.net These equilibria are established rapidly and involve the disproportionation of polysulfide anions. rsc.org For example, two disulfide ions (S₂²⁻) can equilibrate to form a trisulfide ion (S₃²⁻) and a sulfide (B99878) ion (S²⁻). researchgate.net
These polysulfide equilibria are central to the operation of sodium-sulfur (Na-S) batteries. wvu.eduresearchgate.net During the discharge cycle of a Na-S battery, elemental sulfur is sequentially reduced to higher-order sodium polysulfides (Na₂Sₓ, where x = 6–8), which are then further reduced to Na₂S₅, Na₂S₄, Na₂S₃, Na₂S₂, and finally Na₂S. chemrxiv.orgvt.edu The charging process reverses these reactions. wvu.edu The formation of Na₂S₃, a species typically stable only under high-temperature or high-pressure conditions, has been observed in solid-state Na-S batteries. chemrxiv.org
The composition of the polysulfide mixture is dependent on conditions such as temperature. hans-scheel.ch For instance, a melt with the stoichiometry of Na₂S₃ does not form a stable solid upon cooling but instead results in a eutectic mixture of Na₂S₂ and Na₂S₄. researchgate.net The different polysulfide species exhibit distinct colors, ranging from pale yellow for disulfide to orange-red for longer chain polysulfides, which allows for their study using UV-visible spectroscopy. rsc.org
The table below illustrates the sequential reduction of sulfur in a typical Na-S battery system.
| Reaction Stage | Reactants | Products | Voltage Range (approx.) |
| Initial Discharge | S₈, Na | Na₂Sₓ (x=6-8), Na₂S₅ | 2.2V - 2.076V |
| Intermediate Discharge | Na₂S₅, Na | Na₂S₄, Na₂S₃ | 2.076V - 1.78V wvu.edu |
| Final Discharge | Na₂S₃, Na₂S₂, Na | Na₂S₂, Na₂S | 1.78V - 1.65V vt.edu |
Reaction Mechanisms in Organic and Inorganic Synthesis Research
Regioselective Ring-Opening of Epoxides
This compound can be used to generate nucleophiles for the ring-opening of epoxides, a reaction of significant utility in organic synthesis for producing β-hydroxy sulfides. arabjchem.orgbeilstein-journals.org The high ring strain of epoxides makes them susceptible to nucleophilic attack. beilstein-journals.org The regioselectivity of the ring-opening—that is, which carbon of the epoxide ring is attacked—is highly dependent on the reaction conditions. libretexts.orgd-nb.info
In basic or neutral conditions, the ring-opening of an unsymmetrical epoxide proceeds via an Sₙ2 mechanism. libretexts.org The nucleophile, in this case a thiolate anion generated from the disulfide, attacks the less sterically hindered carbon atom of the epoxide ring. arabjchem.orglibretexts.org This results in a trans product due to the backside attack characteristic of Sₙ2 reactions. libretexts.org A protocol using sodium metal in THF with a disulfide generates the corresponding thiolate anion in situ, which then opens the epoxide ring with remarkable regioselectivity, exclusively attacking the less substituted carbon of aliphatic epoxides. arabjchem.orgbeilstein-journals.org
Under acidic conditions, the mechanism shifts to have more Sₙ1 character. libretexts.org The epoxide oxygen is first protonated, and the nucleophilic attack then occurs preferentially at the more substituted carbon, which can better stabilize the developing positive charge. libretexts.orgd-nb.info
The table below summarizes the regioselectivity of epoxide ring-opening.
| Reaction Condition | Dominant Mechanism | Site of Nucleophilic Attack | Product Stereochemistry |
| Basic/Neutral | Sₙ2 | Less substituted carbon arabjchem.orglibretexts.org | Inversion of stereochemistry (trans product) libretexts.org |
| Acidic | Sₙ1-like | More substituted carbon libretexts.orgd-nb.info | Mixture of stereoisomers can result |
Formation of Vinyl Sulfides
Sodium sulfide and polysulfides are reactive towards certain vinyl compounds, leading to the formation of various sulfur-containing products, including vinyl sulfides under specific pathways. For instance, sodium sulfide reacts readily with alkyl vinyl sulfoxides in an aqueous medium to produce bis(alkylsulfinylethyl)sulfides. researchgate.net The reaction of divinyl sulfoxide (B87167) with sodium sulfide proceeds through an addition-cyclization mechanism to yield 1,4-dithiane-1-oxide and 1,4-oxathiane-4-oxide. researchgate.net
The synthesis of aryl vinyl sulfides can be accomplished through a multi-step process. cdnsciencepub.com This involves the reaction of a benzenethiol (B1682325) with sulfuryl chloride to form an arylsulfenyl chloride. cdnsciencepub.com This intermediate then adds across ethylene, followed by dehydrochlorination with a base like potassium hydroxide (B78521) to yield the final aryl vinyl sulfide. cdnsciencepub.com The hydrolysis of vinyl sulfides in acidic solutions occurs through a mechanism involving the slow proton transfer to the carbon-carbon double bond, which creates a sulfur-stabilized carbocation. cdnsciencepub.comcdnsciencepub.com
Annulation and Heterocycle Synthesis (e.g., Benzothiophenes, Thiopyran-diones)
This compound and its related sulfide reagents are instrumental in the synthesis of various sulfur-containing heterocycles through annulation reactions. These reactions often involve the formation of multiple carbon-sulfur bonds in a single synthetic operation.
A notable application is in the synthesis of 2-trifluoromethyl benzothiophenes. A copper-catalyzed thiolation annulation reaction of 1,4-dihalides with sodium sulfide (Na₂S) provides a practical method for creating these compounds. This process facilitates the formation of two C-S bonds in one pot, accommodating even less reactive dichlorides. researchgate.net
Furthermore, sodium sulfide nonahydrate in DMF is used in a one-pot synthesis of disubstituted 2,3,6,7-tetrahydrothiopyrano[2,3-b]thiopyran-4,5-diones. This reaction proceeds via a formal double [5+1] annulation of dialkenoylketene dithioacetals. researchgate.net The development of benzodisulfide heterocyclic compounds has also been achieved through a three-component reaction involving 2-halophenylacetic acids, elemental sulfur, and amines, promoted by sodium bicarbonate under metal-free conditions. researchgate.net
The versatility of sulfur-containing reagents extends to the synthesis of other heterocyclic systems. For instance, isobenzofuran-1-thiones and 2-benzothiophene-1-thiones react with 2,3-dimethylbut-2-ene under photoirradiation to form spirothietanes. beilstein-journals.org Additionally, various methods have been developed for synthesizing benzo-fused sulfur heterocycles, such as dibenzothiophenes from 2-biphenylthiols and 1,3-benzothiazole-2(3H)-thiones from o-haloanilines and carbon disulfide. organic-chemistry.org
Synthesis of Symmetrical Alkyl Disulfides from Precursors
This compound is a key reagent for the synthesis of symmetrical alkyl disulfides from various precursors, most commonly alkyl halides. This method provides a direct and often high-yielding route to these important organosulfur compounds.
A straightforward approach involves the reaction of alkyl halides with a mixture of sodium sulfide and elemental sulfur. researchgate.nettandfonline.com This reaction can be performed under phase-transfer catalysis (PTC) conditions to improve efficiency. tandfonline.comtandfonline.com For example, using didecyldimethylammonium bromide (DDAB) as a phase-transfer catalyst facilitates the synthesis of symmetrical alkyl disulfides from alkyl halides and a mixture of Na₂S with sulfur. researchgate.net Microwave irradiation in the presence of a PTC has also been shown to rapidly produce this compound from sulfur and sodium hydroxide, which then reacts with alkyl halides to give symmetrical disulfides in good yields. tandfonline.com
An alternative one-pot method involves reacting an alkyl halide with sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O) in dimethyl sulfoxide (DMSO) at 60–70 °C. rsc.orgresearchgate.net This process is thought to proceed through the initial formation of an S-alkylthiosulfate (Bunte salt), which is then hydrolyzed to a thiol, followed by oxidation to the disulfide. rsc.org Another efficient method utilizes a combination of sodium sulfide nonahydrate and carbon disulfide in DMF, which rapidly converts alkyl halides to symmetrical disulfides at room temperature without the need for a catalyst. thieme-connect.com The proposed mechanism involves the in-situ generation of a carbonotrithioate ion that acts as a nucleophile. thieme-connect.com
The reaction conditions can be tuned to favor the formation of disulfides over monosulfides. For instance, the reaction of alkyl halides with sodium sulfide to form symmetrical dialkyl sulfides typically requires higher temperatures (e.g., 70°C) under PTC conditions, whereas the disulfide synthesis can proceed at ambient temperature. tandfonline.com
Table 1: Synthesis of Symmetrical Disulfides
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Alkyl Halides | Na₂S, Sulfur, DDAB | Phase-Transfer Catalysis | Symmetrical Alkyl Disulfides | researchgate.net |
| Alkyl Halides | Sulfur, NaOH, PTC | Microwave Irradiation | Symmetrical Alkyl Disulfides | tandfonline.com |
| Alkyl Halides | Na₂S₂O₃·5H₂O | DMSO, 60-70 °C | Symmetrical Alkyl Disulfides | rsc.orgresearchgate.net |
| Alkyl Halides | Na₂S·9H₂O, CS₂ | DMF, Room Temperature | Symmetrical Alkyl Disulfides | thieme-connect.com |
Sulfenylation Reactions and Thiosulfonate Formation
This compound and related sulfur compounds are pivotal in sulfenylation reactions, particularly in the formation of thiosulfonates. Thiosulfonates (R-S-SO₂-R') are valuable intermediates in organic synthesis. rsc.org
A common method for synthesizing thiosulfonates involves the reaction of disulfides with sodium sulfinates. rsc.org This reaction can be promoted by various reagents. For instance, N-Bromosuccinimide (NBS) facilitates the sulfenylation of sodium sulfinates with disulfides to produce both unsymmetrical and symmetrical thiosulfonates in good to excellent yields. researchgate.net The proposed mechanism suggests that NBS cleaves the disulfide bond to generate an N-(organothio)succinimide, which then undergoes sulfenylation with the sulfinate. researchgate.net Bromine has also been used to facilitate the reaction between disulfides and sodium benzenesulfinate (B1229208) or trifluoromethanesulfinate to yield a range of thiosulfonates. rsc.org
Copper-catalyzed reactions have also been developed for thiosulfonate synthesis. A copper-catalyzed sulfonylation of disulfides with sodium sulfinates under air at ambient temperature efficiently produces various thiosulfonates. rsc.orgorganic-chemistry.org Similarly, an iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions provides a green and sustainable route to thiosulfonates. organic-chemistry.org
Furthermore, hydroiodic acid (HI) can mediate the controllable synthesis of both disulfides and thiosulfonates from sodium sulfinates, using ethanol (B145695) and water as solvents to direct the reaction toward different products. rsc.org In the presence of HI, the sodium sulfinate is proposed to be reduced to an intermediate that can combine to form the thiosulfonate. rsc.org
The sulfenylation of α-halo carbonyl compounds can be achieved using diphenyl disulfide in the presence of sodium telluride, which is believed to cleave the sulfur-sulfur bond. oup.com Additionally, sodium sulfinates have been used as sulfenylation reagents for the direct synthesis of 3-arylsulfinylindoles and for the regioselective sulfenylation at the C2 position of indoles. mdpi.commdpi.com
Reaction Kinetics of Sodium Sulfide with Sulfur and Polysulfide Formation
The reaction between sodium sulfide (Na₂S) and elemental sulfur (S₈) is a fundamental process that leads to the formation of sodium polysulfides (Na₂Sₓ). The kinetics of this reaction are complex and influenced by several factors, including temperature, pH, and the presence of catalysts. acs.org
The formation of polysulfide ions has an autocatalytic effect on the dissolution rate of elemental sulfur in aqueous sulfide solutions. acs.org Initially, the reaction of sulfide with sulfur is relatively slow. However, once polysulfide ions are formed, they act as catalysts, accelerating the subsequent dissolution of sulfur. acs.org The reaction rate constant for the S₈ ring opening by a polysulfide ion (Sₓ²⁻) is significantly higher (1000 to 2300 times, depending on temperature) than that by the hydrosulfide (B80085) ion (HS⁻). This is because polysulfide ions are stronger nucleophiles. acs.org
In the context of sodium-sulfur (Na-S) batteries, the kinetics of polysulfide formation and conversion are critical to battery performance. During discharge, elemental sulfur is reduced to long-chain soluble polysulfides (Na₂Sₙ, 4 ≤ n ≤ 8) and then to solid, short-chain sulfides like Na₂S₂ and Na₂S. nih.govacs.org The slow formation kinetics of these solid sodium sulfides can limit discharge efficiency and lead to capacity loss. nih.govacs.org The conversion mechanism involves distinct voltage plateaus corresponding to the formation of specific polysulfide species, such as Na₂S₈, Na₂S₄, and Na₂S₂. nih.govacs.org
The average chain length of the polysulfide ions (x in Sₓ²⁻) can vary with temperature. According to one study, the average chain length increases with temperature, while another reported only small variations. acs.org In solutions at neutral to intermediate alkalinity, S₆²⁻, S₅²⁻, and S₄²⁻ ions are dominant, while the shorter S₃²⁻ and S₂²⁻ are observed only at very high pH. acs.org
Disproportionation Mechanisms of Inorganic Sulfur Species Mediated by this compound
Disproportionation is a redox reaction where a compound with an intermediate oxidation state is converted into two different compounds, one with a higher and one with a lower oxidation state. wikipedia.org Inorganic sulfur species, such as elemental sulfur (S⁰), thiosulfate (S₂O₃²⁻), and sulfite (B76179) (SO₃²⁻), can undergo disproportionation, a process that can be mediated by polysulfides, including this compound. nih.govrsc.org
In aqueous solutions, polysulfide anions are key reactants in many systems. rsc.org They can be formed from the reaction of sodium sulfide with sulfur. These polysulfides can then participate in disproportionation reactions. For example, in sodium-sulfur batteries, the intermediate polysulfide Na₂S₆ can be formed from the disproportionation of Na₂S₈ and Na₂S₄. nih.govacs.org Furthermore, intermediate polysulfides can sometimes dissociate into radical species like S₃•⁻, which can contribute to the loss of active material. nih.gov
Microbial processes also play a significant role in the disproportionation of inorganic sulfur compounds. Certain chemolithoautotrophic microorganisms can use elemental sulfur, thiosulfate, and sulfite as both electron donors and acceptors, converting them to hydrogen sulfide (H₂S) and sulfate (B86663) (SO₄²⁻). nih.gov This microbial disproportionation is a crucial part of the biogeochemical sulfur cycle. nih.gov Some bacteria, like Desulfocapsa sulfoexigens, can disproportionate elemental sulfur, sulfite, and thiosulfate to sulfide and sulfate. nih.gov Studies have shown that some bacteria from the phylum Campylobacterota can disproportionate thiosulfate and elemental sulfur, suggesting the existence of yet-undiscovered catabolic pathways for this process. nih.gov
The mechanism of disproportionation can be complex. For instance, upon heating, sodium thiosulfate decomposes to sodium sulfate and sodium polysulfide. wikipedia.org When treated with acid, thiosulfate salts characteristically decompose. wikipedia.org The disproportionation of dithionite (B78146) in acidic conditions yields thiosulfate and bisulfite. wikipedia.org In some cases, the presence of polysulfides can influence these equilibria. The analysis of aqueous sodium tetrasulfide (Na₂S₄) solutions has shown that disproportionation and redox processes can occur, leading to a variety of polysulfide species. rsc.org
Spectroscopic and Advanced Analytical Characterization of Sodium Disulfide Systems
Vibrational Spectroscopies for Molecular Structure Elucidation
Vibrational spectroscopies, such as Raman spectroscopy, are powerful non-destructive techniques for probing the molecular structure of sodium disulfide and other polysulfides. By analyzing the vibrational modes of the sulfur-sulfur bonds, these methods allow for the identification of specific polysulfide species present in a sample.
Raman Spectroscopy for Polysulfide Identification
Raman spectroscopy is a key technique for identifying and characterizing sodium polysulfides. vt.edu The S–S bonds in polysulfides are strong Raman scatterers due to the high polarizability of their bonding and lone pair electrons. rsc.org This results in distinct peaks in the Raman spectrum that correspond to the S-S stretching modes, which are typically observed in the region of 390–510 cm⁻¹, as well as bending and torsion modes at lower frequencies. rsc.org
The reaction of sodium sulfide (B99878) (Na₂S) or this compound with sulfur can be monitored using Raman spectroscopy to identify the various polysulfide species formed in both solid and liquid phases. acs.orgnih.gov Studies have shown that regardless of the initial mixture composition, the reaction often proceeds through the formation of intermediate species like α- or β-Na₂S₂ before forming higher polysulfides such as α-Na₂S₄. acs.orgacs.org For instance, the reaction between Na₂S and sulfur upon heating initially leads to the formation of α-Na₂S₄. acs.org The characteristic Raman band for Na₂S₂ is a sharp peak around 450 cm⁻¹. acs.org
In the context of sodium-sulfur (Na-S) batteries, Raman spectroscopy is instrumental in understanding the complex chemical transformations that occur during charging and discharging. researchgate.net It allows for the in-situ and ex-situ identification of various sodium polysulfide (NaPS) species like Na₂S₈, Na₂S₄, and Na₂S₂ as reaction intermediates. researchgate.net The technique can also detect the formation of the final product, Na₂S, and even radical species like S₃•⁻, which can contribute to the loss of active material. researchgate.net
Table 1: Characteristic Raman Peaks for Selected Sodium Polysulfides
| Compound | Raman Peak (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|---|
| Na₂S₂ | ~450 | S-S Stretch | acs.org |
| α-Na₂S₄ | 206, 239 | Bending | acs.org |
| γ-Na₂S₄ | 227, 269 | Bending | acs.org |
| 1T-MoS₂ | ~154 (J₁), ~230 (J₂) | - | doi.org |
| 2H-MoS₂ | 382.6 (E¹₂g), 408.9 (A₁g) | - | beilstein-journals.org |
X-ray Diffraction Techniques for Crystalline Phase Analysis
X-ray diffraction (XRD) is an indispensable tool for the analysis of crystalline materials like this compound. measurlabs.compharmtech.com It provides detailed information about the atomic and molecular structure of a crystal, including lattice parameters and phase composition. pharmtech.com
Powder X-ray Diffraction (XRD) for Polymorph Characterization
Powder X-ray diffraction (PXRD) is the primary method for identifying and characterizing the different crystalline forms, or polymorphs, of this compound and other sodium polysulfides. rigaku.comnih.gov Each polymorph has a unique crystal structure, which results in a distinct powder diffraction pattern. rigaku.com For example, a microwave-assisted synthesis method has been used to selectively produce α and β phases of Na₂S₂, which were identified by their characteristic XRD patterns. researchgate.net
The technique is sensitive enough to distinguish between different polysulfide phases within a mixture. For instance, XRD analysis of a material with a stoichiometric composition of 2Na:3S revealed that it was a mixture of Na₂S₂ and Na₂S₄, rather than a homogeneous Na₂S₃ compound. rsc.org Quantitative phase analysis using XRD can also determine the weight percentage of different crystalline components in a mixture. mdpi.com
Ex Situ XRD for Reaction Mechanism Investigation
Ex situ XRD is a powerful technique for investigating the reaction mechanisms in systems involving this compound, particularly in the context of battery research. mdpi.com By analyzing the electrode materials at different stages of charge and discharge, researchers can track the phase transformations that occur. mdpi.comboisestate.edu
In studies of molybdenum disulfide (MoS₂) anodes for sodium-ion batteries, ex situ XRD has been used to observe the structural changes during sodiation. doi.orgljmu.ac.uk For example, the shift in the (002) peak of MoS₂ indicates an expansion of the interlayer spacing due to the insertion of sodium ions. doi.orgrsc.org This technique has also been crucial in identifying the formation of new phases, such as 1T-NaMoS₂, and conversion products like Mo(0) embedded in a Na₂S matrix during the electrochemical reaction. ljmu.ac.uk The presence of Na₂S as a final product in some systems has also been confirmed by XRD. researchgate.net These investigations provide a global picture of the phase evolution, complementing local-scale information from other techniques. boisestate.edu
Table 2: Key XRD Findings for this compound and Related Systems
| System | Technique | Key Finding | Reference |
|---|---|---|---|
| Na₂S₂ Synthesis | Powder XRD | Selective synthesis of α and β polymorphs of Na₂S₂. | researchgate.net |
| 2Na:3S Stoichiometry | Powder XRD | Material is a mixture of Na₂S₂ and Na₂S₄, not Na₂S₃. | rsc.org |
| MoS₂ Anode | Ex Situ XRD | Interlayer expansion and phase transition upon Na⁺ insertion. | doi.orgrsc.org |
| MoS₂ Anode | Ex Situ XRD | Formation of 1T-NaMoS₂ and a Mo(0)/Na₂S matrix. | ljmu.ac.uk |
Microscopic and Surface Analysis
Microscopic techniques provide direct visualization of the surface features and morphology of materials. Scanning electron microscopy is particularly valuable for characterizing the micro and nanostructure of this compound and related materials.
Scanning Electron Microscopy (SEM) for Morphology
Scanning electron microscopy (SEM) is a widely used technique to study the surface topography and morphology of materials. microbenotes.comwikipedia.org In the context of this compound, SEM analysis reveals important information about the physical form of the synthesized materials. For instance, SEM micrographs have shown that films of sodium sulfides deposited by RF magnetron sputtering are continuous and non-porous. osti.gov
The morphology of materials can significantly impact their properties and performance. In a study on docetaxel-loaded disulfide cross-linked nanoparticles derived from thiolated sodium alginate, SEM analysis was used to observe the spherical shape of the nanoparticles. nih.gov In another application, SEM combined with energy-dispersive X-ray spectroscopy (EDX) was used to analyze the stoichiometry of sputtered sodium sulfide films, revealing that films deposited from an Na₂S₂ target were slightly sulfur-deficient but close to the ideal Na₂S₂ composition. osti.gov SEM is also used to observe morphological changes during chemical reactions, such as the growth of nanoparticles on a surface. mdpi.com
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Structural Evolution
Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are powerful techniques for investigating the nanostructure and dynamic structural changes in this compound-containing systems, particularly within the context of electrochemical reactions. These methods provide direct, real-space imaging of material morphology and atomic-scale crystal structure.
In studies of sodium-sulfur (Na-S) systems, TEM and HRTEM are instrumental in observing the phase and structural evolution of sulfur cathodes during sodiation and desodiation processes, which involve the formation and conversion of various sodium polysulfides, including this compound. For instance, in situ TEM studies have been employed to track the structural changes of electrode materials. chinesechemsoc.org Observations have revealed that the sodiation of sulfur proceeds through a series of intermediate polysulfides, leading to the formation of solid products like Na2S2 and Na2S.
HRTEM, in particular, allows for the visualization of lattice fringes, providing insights into the crystallinity and phase of the materials at the nanoscale. thermofisher.com For example, in situ HRTEM has been used to observe the evolution of lattice spacing during the insertion and extraction of sodium ions, confirming the phase transformations between different sodium polysulfide species. nih.gov Studies on analogous metal sulfides, like SnS2, have used in situ TEM to reveal that the initial layered structure undergoes significant transformation, including the formation of disordered phases upon sodiation. researchgate.net While direct imaging of pure, isolated this compound nanostructures is less common, the insights from these in situ battery studies provide critical information on its formation environment and structural context. The technique can reveal whether the formed this compound is crystalline or amorphous, its grain size, and its spatial distribution within the electrode matrix. nih.govresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.orgcore.ac.uk It is particularly valuable for studying the surface chemistry of this compound and other sodium polysulfides, which is crucial for understanding reaction mechanisms in systems like Na-S batteries.
XPS analysis of sulfur-containing electrodes at different states of charge and discharge allows for the identification of various sulfur species by detecting shifts in the S 2p core level binding energies. Elemental sulfur (S8) typically shows a characteristic S 2p3/2 peak around 164.0 eV. acs.orgmdpi.com As sulfur is reduced during discharge, this peak shifts to lower binding energies.
The S 2p spectrum of polysulfides (Na2Sn) is more complex and is often deconvoluted into two main components: terminal sulfur atoms (S⁻¹) and bridging sulfur atoms (S⁰). Terminal sulfur atoms, being more electron-rich, appear at lower binding energies (typically 161.6 - 162.8 eV), while bridging sulfur atoms have binding energies closer to that of elemental sulfur (around 163.3 - 163.8 eV). mdpi.comresearchgate.net this compound (Na2S2), which consists of two equivalent sulfur atoms with an oxidation state of -1, would be expected to show a dominant peak in the terminal sulfur region.
Operando XPS measurements have tracked the evolution of these sulfur species in real-time. acs.org At open circuit voltage, elemental sulfur (S⁰) and a small amount of reduced sulfur (S¹⁻) are observed. acs.org During discharge, the intensity of the S¹⁻ component increases, indicating the formation of polysulfides. acs.org At the end of discharge, species with lower oxidation states, corresponding to short-chain polysulfides like Na2S2 and Na2S, become predominant. mdpi.com
Table 1: Representative S 2p Binding Energies for Sodium Polysulfide Species from XPS
| Sulfur Species/State | S 2p Binding Energy (eV) | Reference(s) |
|---|---|---|
| Elemental Sulfur (S₈) | 164.0 - 165.2 | acs.orgmdpi.com |
| Bridging Sulfur (S⁰ in Sₓ²⁻) | 163.3 - 163.8 | mdpi.com |
| Terminal Sulfur (S⁻¹ in Sₓ²⁻) | 161.6 - 162.8 | mdpi.com |
| Sodium Sulfide (Na₂S) | ~161.6 | acs.org |
Note: Specific binding energies can vary slightly depending on the chemical environment and instrument calibration.
Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) for Surface Species
Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analysis technique that provides detailed elemental and molecular information about the outermost monolayers of a sample. eag.comcarleton.eduphi.com It works by bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions that are then analyzed based on their mass-to-charge ratio. lucideon.com
In the context of this compound systems, TOF-SIMS is used to identify the various sulfur and sodium-sulfur species present on electrode surfaces after electrochemical cycling. This can help to map the distribution of different polysulfides and understand the chemical nature of the solid-electrolyte interphase (SEI). For example, TOF-SIMS analysis has been used to demonstrate that in certain cathode architectures, sulfur is present predominantly in the form of small molecules like S₁ and S₂. osti.gov
TOF-SIMS can also be used in depth-profiling mode to analyze the distribution of species as a function of depth into the sample. researchgate.net This is particularly useful for examining the structure of the SEI layer and identifying the penetration of sulfur species into the electrode. The technique's high mass resolution allows for the separation of different ions with very similar masses, enabling the unambiguous identification of various molecular fragments. rsc.org While challenges such as matrix effects from high sodium concentrations can arise, TOF-SIMS provides unique insights into the surface chemistry that are complementary to techniques like XPS. nih.gov
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV) for Redox Processes
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the redox behavior of chemical species. In a CV experiment, the voltage is swept linearly versus time in a cyclic manner, and the resulting current is measured. The resulting plot of current versus voltage provides information about the thermodynamics and kinetics of the electrochemical reactions.
For sodium polysulfide systems, CV is essential for identifying the various redox processes that occur during the charge and discharge of a Na-S battery. mdpi.com A typical CV profile for a Na-S cell shows multiple reduction (cathodic) and oxidation (anodic) peaks, each corresponding to a specific conversion step between different polysulfide species.
The reduction of elemental sulfur to sodium sulfide occurs in a stepwise manner:
S₈ → Na₂Sₙ (long-chain, 4 ≤ n < 8): This process is typically associated with a reduction peak at a higher voltage, around 2.2 V. mdpi.com
Na₂Sₙ (long-chain) → Na₂Sₘ (short-chain, 1 ≤ m < 4): The conversion to shorter-chain polysulfides, including the formation of Na₂S₂, corresponds to a second major reduction peak at a lower voltage, often around 1.65-1.8 V. mdpi.comacs.org
The oxidation process during charging shows the reverse transformations at corresponding anodic peaks. The exact potentials of these peaks can be influenced by the electrolyte composition, temperature, and scan rate. acs.orgcam.ac.ukrsc.org By analyzing the peak positions, shapes, and currents, researchers can gain a detailed understanding of the redox pathway of this compound and other polysulfides. nih.govacs.org
Table 2: Typical Redox Peaks in Cyclic Voltammetry of Sodium-Sulfur Systems
| Process | Potential Range (V vs. Na/Na⁺) | Description | Reference(s) |
|---|---|---|---|
| Cathodic Peak 1 | ~2.2 V | Reduction of S₈ to long-chain polysulfides (e.g., Na₂S₈, Na₂S₄) | mdpi.comnih.gov |
| Cathodic Peak 2 | ~1.65 - 1.8 V | Reduction of long-chain to short-chain polysulfides (e.g., Na₂S₂, Na₂S) | mdpi.comacs.org |
| Anodic Peak 1 | ~1.75 - 1.8 V | Oxidation of Na₂S/Na₂S₂ to polysulfides | mdpi.comacs.org |
Galvanostatic Measurements
Galvanostatic measurements, specifically galvanostatic cycling, involve applying a constant current to an electrochemical cell and measuring the change in voltage over time. rsc.orgpurdue.edu This technique is fundamental for characterizing the performance of batteries but also provides critical insights into the reaction mechanisms of the electrode materials.
In Na-S systems, the galvanostatic charge-discharge profile reflects the sequence of polysulfide conversion reactions. The voltage profile is not flat but exhibits distinct plateaus that correspond to the different two-phase equilibrium regions of the Na-S system. mdpi.com
Upper Discharge Plateau (~2.2 V): This plateau corresponds to the reduction of elemental sulfur into soluble long-chain polysulfides (Na2Sn, n ≥ 4).
Lower Discharge Plateau (~1.7 V): This region is associated with the conversion of long-chain polysulfides into solid, short-chain species, namely this compound (Na2S2) and sodium sulfide (Na2S). nih.gov The length and slope of this plateau can provide information about the kinetics of this solid-state transformation.
The theoretical capacity associated with the complete reduction of sulfur to Na2S is 1675 mAh g⁻¹. The capacity achieved in the lower plateau region is directly related to the extent of Na2S2 and Na2S formation. nih.gov Deviations from the theoretical voltage plateaus can indicate issues such as overpotentials, side reactions, or the "polysulfide shuttle" phenomenon, where soluble intermediates migrate and react at the anode. beilstein-journals.org Analysis of the differential capacity plots (dQ/dV vs. V) derived from galvanostatic data can more clearly resolve the voltages of the specific redox reactions, correlating closely with the peaks observed in CV. acs.org
Chromatographic and Mass Spectrometric Methods for Complex Mixtures
The electrolyte in a Na-S battery contains a complex and dynamic mixture of various sodium polysulfide species (Na2Sn, where n can range from 1 to 8). To fully understand the reaction pathways, it is necessary to separate and identify these individual components.
High-Performance Liquid Chromatography (HPLC) has been used for the speciation of polysulfides. However, because polysulfides are reactive and can undergo disproportionation, a derivatization step is often required to "freeze" the equilibrium and create more stable species for analysis. rsc.orgresearchgate.net For example, polysulfides can be reacted with methylating agents to form dimethylpolysulfides (CH3-Sn-CH3), which can then be separated and quantified using HPLC coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer. researchgate.netosti.gov
Mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for identifying the composition of the polysulfide mixture. rsc.orgosti.gov Direct mass spectrometric analysis can identify disulfide-linked species and, when combined with fragmentation techniques, can provide structural information. nih.govresearchgate.netresearchgate.net The coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers a method for quantifying various sulfur compounds without needing individual standards for each polysulfide. rsc.org These advanced analytical methods are crucial for building a complete picture of the complex chemical equilibria involving this compound in solution.
Liquid Chromatography (LC) Techniques (e.g., Ion-Pair HPLC)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for separating the components of a mixture. For ionic species like disulfide and polysulfide anions, direct separation on standard reversed-phase columns is challenging due to their high polarity and lack of retention. osti.gov
Ion-pair reversed-phase HPLC (IP-RPLC) is a widely used technique to overcome this limitation. nih.govchromatographyonline.com This method involves adding an ion-pairing reagent to the mobile phase. chromatographyonline.comspectrumchemical.com The reagent, typically a quaternary ammonium (B1175870) salt or an alkylamine, has a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the analyte ions. chromatographyonline.com This pairing effectively neutralizes the charge of the disulfide and polysulfide anions, allowing them to be retained and separated on a non-polar stationary phase like a C18 column. nih.gov
A typical IP-RPLC method for disulfide analysis might employ a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer), an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate), and an organic modifier like acetonitrile. nih.gov The separation of different polysulfide species (Sₓ²⁻) can be achieved, though direct analysis is often complicated by the rapid equilibrium between them in solution. rsc.org To address this, a derivatization step is often employed before HPLC analysis. rsc.org This involves reacting the polysulfides with an agent to form stable, less reactive compounds that can be more easily separated and detected. rsc.orgrsc.org
For instance, a method for the analysis of biological thiols and disulfides utilized a reversed-phase C18 column with a mobile phase containing acetic acid and sodium 1-octanesulfonate as the ion-pairing reagent. nih.gov Another study on the determination of sodium bisulfite in a pharmaceutical formulation used a Zorbax CN column with a mobile phase of tetrabutylammonium hydrogen sulfate (B86663) and potassium dihydrogen orthophosphate in acetonitrile. nih.gov
Below is an example of typical parameters for an HPLC analysis of a related disulfide compound, bis-(sodium sulfopropyl)-disulfide (SPS), which is used as a brightener in copper electroplating.
Table 1: Illustrative HPLC Parameters for Disulfide Analysis
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | 5 mM Acetic Acid, 2.5 mM Sodium 1-octanesulfonate |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 215 nm |
| Run Time | 10 min |
This table is illustrative and based on typical parameters found in literature for similar compounds. nih.govnih.gov
Mass Spectrometry (MS) and Coupled Techniques (e.g., LC-MS, ESI-MS)
Mass spectrometry is an indispensable technique for identifying compounds by measuring their mass-to-charge ratio (m/z). When coupled with liquid chromatography (LC-MS), it provides both separation and identification capabilities, making it a highly specific and sensitive analytical tool. researchgate.netmdpi.com
Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing ionic and polar molecules like disulfide and polysulfide anions. osti.govnih.gov ESI-MS can directly analyze these species from a solution, transferring them into the gas phase as ions for mass analysis. nih.gov Studies have successfully used ESI-MS to investigate the speciation of aqueous polysulfide solutions, identifying various polysulfide anions (Sₓ²⁻) and their hydrogen sulfide analogues (HSₓ⁻). researchgate.net The distribution of these species can be influenced by factors such as pH and the temperature of the ESI source. researchgate.net
However, a significant challenge in the direct ESI-MS analysis of polysulfides in complex matrices, such as in lithium-sulfur battery electrolytes, is ion suppression. osti.gov High concentrations of other electrolyte components can interfere with the ionization of the polysulfide species, making them difficult to detect. osti.gov To circumvent this, LC is used to separate the polysulfides from the interfering matrix components before they enter the mass spectrometer. osti.gov Derivatization of the polysulfides can also enhance their detection by ESI-MS. osti.gov
High-resolution mass spectrometry (HRMS) coupled with LC is particularly valuable as it provides highly accurate mass measurements, enabling the confident identification of the elemental composition of the detected ions. researchgate.net
Table 2: Key Findings from MS-based Analysis of Polysulfide Systems
| Technique | Finding | Reference |
|---|---|---|
| ESI-MS | Investigation of aqueous polysulfide speciation, showing pH dependence. | researchgate.net |
| LC-HRMS | Identification of initial substances and reaction products in the oxidation of a disulfanyl compound. | researchgate.net |
| LC-ESI/MS | Quantitative and qualitative determination of polysulfide species in Li-S battery electrolytes after derivatization. | osti.gov |
Gas Chromatography (GC) for Volatile Species Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.govjst.go.jp While this compound itself is not volatile, GC can be used to analyze volatile sulfur compounds that may be formed from the decomposition or reaction of this compound systems. iwaponline.com
For instance, in the analysis of flavors in food products, GC coupled with mass spectrometry (GC-MS) is frequently used to identify volatile sulfur compounds like dimethyl disulfide and dimethyl trisulfide. nih.govresearchgate.net The analysis typically involves a sample preparation step to extract the volatile components, such as headspace sampling or solvent extraction, before injection into the GC. nih.goviwaponline.com
In the context of this compound, GC analysis would be relevant for studying its thermal decomposition products or its reactions that produce volatile sulfur species. For example, acidification of a sulfite (B76179) solution (related to the oxidation of sulfides) produces volatile sulfur dioxide (SO₂), which can be analyzed by headspace GC. oup.com
Table 3: Example of GC-MS Parameters for Volatile Sulfur Compound Analysis
| Parameter | Value |
|---|---|
| Column | DB-5MS fused silica (B1680970) capillary column (30 m × 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Initial temp. 40°C, ramped to 270°C |
| Detector | Mass Spectrometer (MSD) |
This table is illustrative and based on typical parameters found in literature for the analysis of volatile sulfur compounds. jst.go.jp
Other Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. However, its application to the direct analysis of this compound and polysulfides is limited. rsc.org The only NMR-active sulfur isotope, ³³S, has low natural abundance and a low gyromagnetic ratio, resulting in low sensitivity. rsc.org
Despite these limitations, NMR can be a valuable tool for characterizing the organic products of reactions involving this compound or for analyzing derivatized polysulfides. rsc.orgmdpi.com For example, ¹H NMR and ¹³C NMR spectroscopy can be used to identify the structure of organic disulfides synthesized using this compound as a reagent. researchgate.net The chemical shifts and multiplicity of signals, particularly for protons on carbons adjacent to the disulfide bond, can provide clear structural information and allow for differentiation between thiols and their corresponding disulfides. researchgate.net In some studies, NMR has been used to analyze derivatized polysulfides to overcome the challenges of direct detection. rsc.org
UV-Vis Spectrometry
UV-Visible (UV-Vis) spectrometry measures the absorption of ultraviolet and visible light by a sample. It is a relatively simple and accessible technique that can be used for the semi-quantitative analysis of polysulfide solutions. rsc.org Polysulfide ions are colored and exhibit characteristic absorption spectra in the UV-Vis region. dojindo.comacs.org
Aqueous solutions of sodium polysulfides (Na₂Sₓ) show distinct UV spectra, and the position and intensity of the absorption bands can provide information about the distribution of different polysulfide chain lengths. dojindo.com For instance, in studies of sodium-sulfur batteries, ex situ UV-Vis spectroscopy has been used to identify various sodium polysulfide species (e.g., Na₂S₈, Na₂S₄, Na₂S₂) as intermediates during the charge-discharge cycle. acs.orgnih.gov However, the absorption peaks of different polysulfide species often overlap, which can complicate the interpretation of the spectra and make accurate quantification challenging. osti.govrsc.org The spectral assignments can also be influenced by the solvent and electrolyte used. rsc.org
Table 4: Reported UV-Vis Absorption Peaks for Sodium Polysulfide Species
| Polysulfide Species | Approximate Absorption Wavelength (nm) | Reference |
|---|---|---|
| S₈²⁻ / S₇²⁻ | 285 - 290 | acs.org |
| S₆²⁻ | 267 | acs.org |
| S₄²⁻ | 350 | acs.org |
| S₃•⁻ (radical) | 617 | acs.org |
Data obtained from studies on Na-S batteries. acs.org
Electron Paramagnetic Resonance (EPR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. utoronto.ca In the context of this compound systems, EPR is particularly useful for studying the formation of polysulfide radical anions (Sₓ•⁻), which can be present in equilibrium with the diamagnetic dianions (Sₓ²⁻). rsc.org
The presence of radical species like the trisulfide radical anion (S₃•⁻) has been identified in polysulfide solutions, particularly in organic solvents used in sulfur-based batteries. acs.org The formation of these radicals can be influenced by factors such as the solvent polarity and the presence of certain cations. rsc.org EPR spectroscopy provides a unique "fingerprint" for these radical species, allowing for their identification and characterization. utoronto.caacs.org For instance, the g-factor, which is a characteristic property of a paramagnetic species, can help in identifying the specific radical present. auburn.edu EPR studies have been used to monitor the electrochemical reactions of sodium ions with disulfide-containing materials, providing insights into the reaction mechanisms. acs.org
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetic acid |
| Acetonitrile |
| Alkylamine |
| Bis-(sodium sulfopropyl)-disulfide (SPS) |
| Dimethyl disulfide |
| Dimethyl trisulfide |
| Helium |
| Phosphate |
| Potassium dihydrogen orthophosphate |
| Quaternary ammonium salt |
| Sodium 1-octanesulfonate |
| Sodium bisulfite |
| This compound |
| Sodium polysulfide |
| Sodium sulfide |
| Sulfur dioxide |
| Tetrabutylammonium hydrogen sulfate |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying trace and ultra-trace elements in a sample. libretexts.orgwikipedia.org It functions by ionizing a sample with an inductively coupled argon plasma and then using a mass spectrometer to separate and quantify the resulting ions based on their mass-to-charge ratio. wikipedia.org In the context of this compound (Na₂S₂) systems, ICP-MS serves as a powerful tool for assessing elemental purity and verifying composition, which are critical for its applications in advanced materials and chemical synthesis. The technique's high throughput and ability to perform multi-elemental analysis make it suitable for rigorous quality control. libretexts.org
The primary application of ICP-MS in the characterization of this compound is the determination of elemental impurities. mt.com Due to its manufacturing process and the reactivity of its constituent elements, this compound may contain trace amounts of metallic contaminants. ICP-MS offers exceptionally low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, allowing for precise quantification of these impurities. libretexts.orgmt.com
Analysis of this compound by ICP-MS presents specific challenges, primarily due to the high concentration of sodium, which constitutes a significant matrix effect. nih.gov Samples with high total dissolved solids (TDS), typically above 0.2%, can cause signal suppression or enhancement, as well as clog the instrument's nebulizer and interface cones. nih.govnih.govthermofisher.com To mitigate these issues, significant dilution of the sample is usually required. nih.gov The sample is typically digested in high-purity nitric acid to ensure all elements are solubilized before dilution and analysis. frontiersin.org
Detailed Research Findings
Research in elemental analysis provides a framework for the application of ICP-MS to this compound. Studies focused on analyzing high-sodium matrices, such as seawater or biological fluids, have established protocols that are directly applicable. nih.gov For instance, a method developed for the accurate determination of sodium in blood serum utilizes an internal standard (a Magnesium-26 isotope) to correct for instrumental drift and matrix-induced interferences, a technique that enhances the accuracy of sodium quantification in Na₂S₂. rsc.org
Furthermore, ICP-MS can be employed for the analysis of non-metals like sulfur, although this is more complex than for metals. Sulfur has a higher first ionization potential, and its isotopes can suffer from polyatomic interferences (e.g., ¹⁶O₂⁺ interfering with ³²S⁺). The use of high-resolution ICP-MS (HR-ICP-MS) or collision/reaction cell technology can help resolve these interferences, making it possible to obtain information on the sulfur content and thus the Na:S ratio. creative-proteomics.com
The comprehensive elemental profile generated by ICP-MS is crucial for understanding the purity of this compound, as trace impurities can significantly impact its performance in applications like high-energy density batteries or as a chemical reagent. The technique allows for the simultaneous quantification of a wide range of potential contaminants.
Below is a representative data table illustrating the results of a hypothetical ICP-MS analysis performed on a high-purity this compound sample to determine the concentration of common elemental impurities.
Table 1. Representative Trace Element Analysis of a this compound (Na₂S₂) Sample by ICP-MS.
| Element | Symbol | Measured Concentration (µg/kg or ppb) | Method Detection Limit (MDL) (µg/kg or ppb) |
|---|---|---|---|
| Iron | Fe | 45.2 | 0.5 |
| Copper | Cu | 12.8 | 0.1 |
| Lead | Pb | 5.1 | 0.05 |
| Zinc | Zn | 21.6 | 0.2 |
| Nickel | Ni | 8.9 | 0.1 |
| Cadmium | Cd | <1.0 | 1.0 |
| Arsenic | As | <0.5 | 0.5 |
| Mercury | Hg | <0.2 | 0.2 |
| Manganese | Mn | 2.5 | 0.1 |
| Chromium | Cr | 7.3 | 0.1 |
Theoretical and Computational Investigations of Sodium Disulfide
Quantum Chemical Approaches
Quantum chemical approaches are fundamental to understanding the behavior of sodium disulfide. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and properties of the molecule.
Density Functional Theory (DFT) for Electronic and Geometric Structures
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic and geometric structures of molecules. tandfonline.comworldscientific.comqut.edu.auaip.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations have been employed to study various aspects of sulfur-containing compounds. worldscientific.comresearchgate.net
For instance, DFT has been used to determine the optimized geometries and electronic properties of related systems like molybdenum disulfide (MoS2) and its heterostructures. tandfonline.commdpi.com In studies of MoS2, DFT calculations with specific functionals and basis sets are used to relax the structure until the forces on each atom are minimized, yielding the equilibrium lattice parameters. tandfonline.comaip.org The electronic band structure and density of states (DOS) are then calculated to understand the material's conductivity and electronic behavior. tandfonline.commdpi.com Similar approaches can be applied to this compound to predict its stable geometric configuration, bond lengths, and angles.
DFT calculations can also provide insights into the nature of chemical bonding. For example, in studies of sodium polysulfide clusters (NaSn⁻), DFT has been used to identify the most stable isomers, which typically feature a chain-like polysulfide group interacting electrostatically with a sodium cation. aip.org Furthermore, DFT is instrumental in understanding how electronic structure influences reactivity, such as the interaction between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in reactions involving disulfide bonds. digitellinc.com
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-31+G(2df,p) | Optimization of sodium polysulfide clusters (NaSn⁻) |
| PBE | - | Structural relaxation and electronic structure of MoS2/g-C3N4 heterostructures |
| B3P86 | - | Bond dissociation energy calculations of disulfides |
| ωB97X-D | aug-cc-pV(T+d)Z | Reaction mechanisms of polysulfides |
Ab Initio Calculations
Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though often at a greater computational cost than DFT. acs.org
Ab initio studies have been crucial in understanding systems containing sulfur. For example, ab initio calculations at the RHF, UHF, and MP2 levels, using basis sets like 6-31G* and 6-31+G*, have been performed to investigate complexes between arginine and disulfide, modeling electron transfer processes in proteins. acs.org The inclusion of diffuse functions in the basis set is particularly important for accurately describing anionic sulfur species. acs.org
These methods are also used to study the fundamental properties of materials for applications like sodium-ion batteries. For instance, first-principles calculations based on DFT have been used to investigate the adsorption and diffusion of sodium on various electrode materials. researchgate.netrsc.org Such calculations can predict the stability of interfaces between electrolytes and electrodes in all-solid-state sodium batteries. rsc.org
Modeling of Bonding, Energetics, and Spectroscopic Properties
Computational modeling allows for the prediction and interpretation of various molecular properties, including how atoms are bonded, the energy associated with these bonds, and how the molecule interacts with light.
Computational Prediction of Vibrational Spectra
Vibrational spectroscopy is a key experimental technique for identifying and characterizing molecules. Computational methods can predict the vibrational spectra (such as infrared and Raman spectra) of molecules, which aids in the assignment of experimental spectral features. canterbury.ac.nzmdpi.com
There are two primary approaches for calculating vibrational spectra: a static approach based on the harmonic approximation and a dynamic approach using molecular dynamics (MD) simulations. nih.gov The static approach calculates the vibrational frequencies of a molecule at its equilibrium geometry, while the dynamic approach samples the potential energy surface through simulations, accounting for anharmonicity and temperature effects. nih.govbrehm-research.de
Bond Dissociation Energy Calculations
The strength of a chemical bond is quantified by its bond dissociation energy (BDE), which is the energy required to break the bond homolytically. The disulfide bond (S-S) is a key feature of many molecules, and its BDE is a critical parameter. The typical BDE for an S-S bond is around 60 kcal/mol (251 kJ/mol). wikipedia.org
Theoretical methods, particularly DFT, have been successfully used to calculate the S-S bond dissociation energies in a variety of disulfide compounds. researchgate.netresearchgate.net Studies have shown that different DFT functionals, such as B3P86, B3LYP, and B3PW91, can provide accurate BDE values when compared to experimental data. researchgate.netresearchgate.net For example, calculations have shown that the S-S bond length in many disulfides falls within a narrow range of 2.06 to 2.15 Å. researchgate.net The photochemistry of aliphatic disulfides has been studied, revealing that S-S bond cleavage is the predominant pathway upon 248-nm excitation. acs.org
| Compound | Method | Calculated BDE (kcal/mol) |
|---|---|---|
| Diethyl disulfide (Et2S2) | BMK/6-311G(d,p) | 59.48 |
| Diethyl disulfide (Et2S2) | M06-2X/6-311++G(2df,2p) | 65.7 |
| - | B3P86 | Considered to give better results than B3LYP and B3PW91 in a comparative study |
Computational Studies of Reaction Pathways and Mechanisms
Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions and understanding the factors that control their outcomes. nih.govrsc.org By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate.
For sulfur-containing compounds, computational studies have provided deep insights into reaction mechanisms. For instance, the oxidation of dimethyl sulfide (B99878) (DMS) involves complex pathways, including OH addition and abstraction, which have been investigated through chamber studies and modeling. copernicus.org Similarly, the synthesis of tetraethyl thiuram disulfide has been studied computationally to understand the role of intermediates and pH regulators in controlling reaction selectivity. nih.gov
DFT calculations have been employed to explore the mechanisms of reactions between elemental sulfur and polysulfides with nucleophiles like cyanide and phosphines. researchgate.net These studies have helped to distinguish between different proposed mechanisms and have shown that for long polysulfides, intramolecular cyclization is often the most favorable decomposition pathway. researchgate.net In the context of disulfide bonds in peptides, computational studies have been used to determine the energetics of different cleavage pathways, such as those initiated by radical attack. nih.gov
Simulating Electrochemical Reaction Mechanisms
Computational simulations, particularly those based on density functional theory (DFT), are pivotal in elucidating the electrochemical reaction mechanisms of this compound and related materials. princeton.edu These simulations can predict reaction pathways, intermediate species, and the thermodynamic feasibility of various electrochemical processes.
For instance, in materials like molybdenum disulfide (MoS₂), which are relevant to sodium-ion batteries, simulations help in understanding the sodiation process. acs.org Theoretical studies have proposed that the reaction of sodium ions with few-layer MoS₂ initially occurs at structural defects on the material's surface. acs.orgljmu.ac.uk This initial reaction can lead to a decrease in the density of certain paramagnetic centers, which is linked to the electrochemical irreversibility of the system. ljmu.ac.ukacs.org
Simulations have also been employed to investigate the sodiation of other transition metal dichalcogenides. For example, in the case of MoS₂ nanosheets, DFT calculations have identified several stable and metastable structures that form during the sodiation process. osti.gov These studies reveal that the gradual reduction of Mo⁴⁺ upon sodium ion intercalation leads to a structural transition of the Mo-S polyhedron. osti.gov When the concentration of intercalated sodium becomes sufficiently high, the layered structure of MoS₂ can collapse, leading to an irreversible conversion reaction and the formation of sodium sulfide (Na₂S) and metallic molybdenum nanoparticles. osti.gov
The insights gained from these simulations are crucial for understanding and improving the performance of electrode materials in sodium-ion batteries.
Investigating Intercalation and Conversion Processes
The performance of sodium-ion batteries often hinges on the efficiency and reversibility of sodium ion intercalation and conversion reactions within the electrode materials. Computational studies provide a detailed picture of these processes.
Intercalation is the process by which sodium ions are inserted into the layered structure of a host material. Simulations have shown that pre-intercalating sodium ions into materials like molybdenum disulfide can expand the interlayer spacing and modify the electronic structure. acs.org This pre-intercalation can make the material more tolerant to the electrochemical cycling of insertion and extraction, and it can also render the structural dissociation of the material thermodynamically less favorable. acs.org
Conversion reactions, on the other hand, involve a more significant structural and chemical transformation of the electrode material. For instance, the sodiation of multilayer MoS₂ has been described as a phase transition from the 2H phase to the trigonal 1T phase during sodium insertion. acs.org Further sodiation can lead to a conversion reaction where 1T-NaMoS₂ transforms into molybdenum (Mo) nanoparticles embedded in a sodium sulfide (Na₂S) matrix. acs.org
Computational modeling of materials like titanium disulfide (TiS₂) has also provided valuable insights. princeton.edu DFT simulations have been used to systematically study TiS₂ stacking patterns, ion intercalation sites, the energetics of the resulting compounds, and phase transformations during sodium intercalation. princeton.edu These calculations have shown good agreement with experimental observations of structural evolution. princeton.edu
Table 1: Comparison of Intercalation and Conversion Reactions
| Feature | Intercalation Reaction | Conversion Reaction |
|---|---|---|
| Mechanism | Insertion of ions into the host lattice with minimal structural change. | Significant chemical and structural transformation of the host material. |
| Reversibility | Generally more reversible. | Often associated with lower reversibility and larger voltage hysteresis. |
| Volumetric Change | Typically smaller volume expansion. | Can involve large volume changes, potentially leading to electrode degradation. |
| Example Material | NaₓTiS₂ (low x) | Mo + Na₂S from MoS₂ |
Simulation of Ion Diffusion and Transport Phenomena within this compound Systems
The rate at which sodium ions can move within the electrode material is a critical factor determining the power capability of a battery. Computational simulations are essential for understanding and quantifying ion diffusion and transport phenomena.
Molecular dynamics (MD) simulations and other computational techniques are used to study the movement of ions at an atomic scale. nih.govnih.gov These simulations can track the trajectories of individual ions and calculate key parameters like the diffusion coefficient. The diffusion coefficient of sodium ions in electrode materials typically ranges from 10⁻¹⁴ cm²/s to 10⁻⁰⁸ cm²/s. mdpi.com
First-principles DFT calculations have been used to investigate the diffusion of sodium atoms over materials like rhenium disulfide (ReS₂). utoronto.ca These studies have shown that diffusion can be anisotropic, meaning it is faster along certain crystallographic directions. utoronto.ca The presence of defects in the material, such as single or double vacancies, can significantly impact the energy barriers for diffusion and, consequently, the diffusion rate. utoronto.ca For example, sulfur vacancies can reduce the diffusion rate of sodium ions by several orders of magnitude. utoronto.ca
Simulations have also been used to compare the diffusion of sodium in different materials. For instance, DFT calculations have shown that sodium atoms bind more strongly in tungsten trioxide (WO₃) and have a higher energy barrier for diffusion compared to tungsten disulfide (WS₂), which is consistent with experimental findings. nih.gov
The following table summarizes some key findings from simulation studies on ion diffusion:
Table 2: Simulated Diffusion Parameters for Sodium in Different Materials
| Material System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Rhenium Disulfide (ReS₂) | First-principles DFT | Anisotropic diffusion with an energy barrier of 0.16 eV for Na. | utoronto.ca |
| Rhenium Disulfide (ReS₂) with S vacancies | First-principles DFT | S vacancies can reduce the diffusion rate of Na ions by 10³-10⁵ times. | utoronto.ca |
These theoretical and computational investigations provide a fundamental understanding that is crucial for the rational design and optimization of materials for advanced sodium-based energy storage systems.
Applications of Sodium Disulfide in Contemporary Materials Science and Chemical Systems Research
Role as an Electrode Material in Next-Generation Energy Storage Systems
Sodium disulfide and its longer-chain polysulfide relatives are not typically used as pre-synthesized, solid electrode materials but are critical intermediates formed in situ within the cathode of sodium-sulfur batteries. Their formation and subsequent conversion are fundamental to the battery's operation. In a related but distinct application, other metal disulfides are being heavily researched as high-capacity anode materials for sodium-ion batteries.
Cathode Material Development in Sodium-Sulfur (Na-S) Batteries
Room-temperature sodium-sulfur (RT Na-S) batteries are a significant area of research due to their high theoretical specific capacity of approximately 1675 mAh g⁻¹ and an energy density of about 1274 Wh kg⁻¹. rsc.org The core of this technology relies on the electrochemical reactions of sulfur at the cathode, which involve the formation and transformation of sodium polysulfides. rsc.org
Electrochemical Mechanisms of Sodium Polysulfide Formation and Conversion
The operation of a Na-S battery involves a multi-step electrochemical process during discharge, where elemental sulfur (S₈) is progressively reduced into a series of sodium polysulfides (Na₂Sₙ, where n ranges from 8 down to 1). rsc.orgoup.com This complex conversion is responsible for the battery's high capacity but also introduces significant challenges.
The discharge profile of a typical RT Na-S battery exhibits multiple plateaus, each corresponding to a different stage of the sulfur reduction process:
Formation of Long-Chain Polysulfides: The initial step involves the reduction of solid elemental sulfur into soluble, long-chain polysulfides, primarily Na₂S₈. oup.comvt.edu This reaction occurs at a voltage plateau of around 2.2 V. vt.edu
Conversion to Intermediate Polysulfides: As the discharge continues, these long-chain species are further reduced to other soluble intermediates like Na₂S₆ and Na₂S₄. oup.comacs.org Spectroscopic studies have identified Na₂S₈, Na₂S₄, and Na₂S₂ as key intermediates, with Na₂S₆ forming from the disproportionation of Na₂S₈ and Na₂S₄. acs.org This stage corresponds to a sloping voltage region between approximately 2.20 V and 1.65 V. oup.com
Formation of Short-Chain Polysulfides and Final Products: In the final stages, the soluble polysulfides are converted into insoluble, short-chain species such as this compound (Na₂S₂) and ultimately sodium sulfide (B99878) (Na₂S). oup.comacs.org This transition from liquid to solid phase occurs at a lower voltage plateau, around 1.65 V, and represents a significant kinetic barrier in the system. oup.com The slow formation kinetics of these solid products can limit discharge efficiency and contribute to capacity loss. acs.org
Strategies for Polysulfide Shuttle Mitigation
A major challenge hindering the practical application of RT Na-S batteries is the "polysulfide shuttle" effect. rsc.orgrsc.org Soluble long-chain polysulfide intermediates (Na₂Sₓ, where 4 ≤ x ≤ 8) can dissolve in the electrolyte and migrate from the cathode to the sodium metal anode. rsc.org There, they react with the anode surface to form lower-order, insoluble sulfides, leading to a continuous loss of active material, low coulombic efficiency, and rapid capacity decay. rsc.orgmdpi.com
To address this, researchers are pursuing several key strategies:
Physical Confinement: This approach uses porous host materials, often carbon-based, to physically trap the polysulfides within the cathode structure and prevent their migration. rsc.orgresearchgate.net
Chemical Adsorption: Polar materials, such as metal oxides, sulfides, and nitrides, can be incorporated into the cathode or separator to chemically bind the polysulfides through strong polar-polar interactions, effectively immobilizing them. rsc.orgacs.org
Electrocatalysis: Catalytic materials are used to accelerate the sluggish kinetics of polysulfide conversion, particularly the transformation of soluble species into the final solid products (Na₂S₂/Na₂S). rsc.orgresearchgate.net This rapid conversion reduces the time that soluble polysulfides exist and can shuttle.
Electrolyte Optimization: Modifying the electrolyte can suppress the shuttle effect. One strategy involves using mixed-solvent electrolytes, such as combinations of carbonates and ethers, to promote the formation of a stable solid electrolyte interphase (SEI) on both the cathode and the anode. aip.org This "bilateral SEI" can block polysulfide migration and prevent dendrite growth. aip.org Another approach involves using high-concentration electrolytes to reduce the solubility of polysulfides.
| Mitigation Strategy | Mechanism | Example | Reported Performance |
| Electrolyte Optimization | Formation of a bilateral Solid Electrolyte Interphase (SEI) to block polysulfides. | 0.8M NaTFSI in a mixed solvent of propylene (B89431) carbonate (PC) and dioxolane (DOL). | High initial discharge capacity of ~740 mAh g⁻¹ with ~66% capacity retention over 100 cycles. aip.org |
| Acoustic Field Application | Increased surface charge on separator materials (e.g., BaTiO₃) attracts polysulfides, while acoustic streaming enhances ion transport. | Applying an external acoustic field to a cell with a BTO-modified separator. | Enhanced polysulfide trapping and reduced sodium dendrite formation. acs.org |
| Physical/Chemical Confinement | Using host materials that provide both physical space limitation and chemical bonding sites for polysulfides. | Sulfur cathodes hosted in various carbon nanostructures or composites with polar materials. | Strategies aim to improve active material utilization and cycling stability by inhibiting the shuttle effect. rsc.orgmdpi.comresearchgate.net |
Anode Material Research in Sodium-Ion Batteries (e.g., Vanadium Disulfide, Tin Disulfide)
Distinct from Na-S batteries, sodium-ion batteries (SIBs) represent a promising alternative to lithium-ion technology. In this field, layered metal disulfides like tin disulfide (SnS₂) and vanadium disulfide (VS₂) are investigated as high-capacity anode materials. Their layered structure is conducive to hosting sodium ions, although the mechanism is more complex than simple intercalation.
Investigation of Sodiation/Desodiation Mechanisms
The process of sodium ion insertion (sodiation) and removal (desodiation) in metal disulfide anodes is a critical area of study.
Tin Disulfide (SnS₂): SnS₂ is a promising anode material due to its layered structure. researchgate.netosti.gov The sodiation process is complex, involving multiple steps. It begins with an intercalation reaction where Na⁺ ions insert between the SnS₂ layers. researchgate.net This is followed by a conversion reaction, breaking down SnS₂ to form metallic tin (Sn) and sodium sulfide (Na₂S). oaepublish.com Finally, an alloying reaction occurs where the newly formed tin alloys with more sodium to form NaₓSn phases (e.g., Na₁₅Sn₄). oaepublish.com However, studies have shown that the initial structure of SnS₂ is often not fully recovered during desodiation, leading to an irreversible transition that can affect long-term cycling. researchgate.netosti.gov
Vanadium Disulfide (VS₂): Vanadium disulfide and related compounds like VS₄ also show potential as SIB anodes. researchgate.netresearchgate.net The sodiation of VS₄, for instance, follows a three-step mechanism: an initial sodium insertion reaction, followed by a conversion reaction that produces metallic vanadium (V) and Na₂S. researchgate.netacs.org The subsequent electrochemical process is described as being similar to that in a Na-S battery. researchgate.netacs.org
Enhanced Ion Diffusion and Kinetics in Layered Disulfides
A key factor limiting the performance of many anode materials is slow reaction kinetics, especially at high charging and discharging rates. mdpi.com The layered structure of metal disulfides is inherently advantageous for ion diffusion.
Layered Architecture: The two-dimensional, layered structure of materials like SnS₂ and MoS₂ provides natural channels for Na⁺ ion diffusion and can accommodate the volume changes that occur during sodiation/desodiation. acs.orgmdpi.com
Improved Diffusion Kinetics: The desolvation energy for Na⁺ is lower than for Li⁺, which can contribute to faster diffusion kinetics in the battery. mdpi.com Research has focused on further enhancing these kinetics. For example, creating defects and vacancies in the crystal structure of MoS₂ has been shown to enable three-dimensional Na⁺ diffusion, rather than being restricted to movement between the layers, significantly improving rate capability. nih.gov Synthesizing materials as ultrathin nanosheets increases the surface area and shortens the diffusion path for sodium ions, leading to faster reaction kinetics and better rate performance. acs.orgqut.edu.au
| Anode Material | Sodiation/Desodiation Mechanism | Key Performance Metrics | Enhancement Strategy |
| Tin Disulfide (SnS₂) Nanosheets | Intercalation, Conversion (SnS₂ → Sn + Na₂S), and Alloying (Sn → NaₓSn). researchgate.netoaepublish.com | Reversible capacity of 733 mAh g⁻¹ at 0.1 A g⁻¹. acs.orgqut.edu.au | Synthesis as ultrathin (3-4 nm) nanosheets to improve Na⁺ diffusion and reaction kinetics. acs.org |
| Vanadium Sulfide (VS₄)/rGO Composite | Three-step process: Na⁺ insertion, Conversion (VS₄ → V + Na₂S), followed by a Na-S like mechanism. researchgate.netacs.org | Reversible capacity of 362 mAh g⁻¹ at 100 mA g⁻¹. researchgate.netacs.org | Growth on reduced graphene oxide (rGO) to improve conductivity and buffer volume changes. researchgate.net |
| **Defect-Rich Molybdenum Disulfide (BD-MoS₂) ** | Pseudocapacitive-controlled Na⁺ storage. | Capacity of 350 mAh g⁻¹ at 2 A g⁻¹ after 1000 cycles. nih.gov | Creation of vacancies to enable 3D Na⁺ diffusion, enhancing kinetics for high-rate performance. nih.gov |
Precursor in Organic Synthesis (e.g., Thioamides, Binary Sulfides)
Fundamental Studies in Electrodeposition Processes
In the field of electrochemistry, derivatives of this compound, particularly bis(sodium-sulfopropyl) disulfide (SPS), are crucial additives in metal electroplating, most notably in copper electrodeposition for fabricating printed circuit boards and integrated circuits. chemicalbook.comresearchgate.net
Research on Additives in Metal Electroplating (e.g., bis(sodium-sulfopropyl) disulfide)
Bis(sodium-sulfopropyl) disulfide (SPS) is a key component used as a brightener and accelerator in acidic copper electroplating baths. chemicalbook.comalfa-chemistry.com Its primary function is to refine the crystal structure of the deposited copper layer and to improve the current density that can be applied during the process. chemicalbook.comalfa-chemistry.com
SPS is effective at concentrations ranging from 10-50 mg/L and is compatible with other components typically found in copper plating baths, such as non-ionic surfactants and polymeric amines. chemicalbook.comalfa-chemistry.com For optimal performance, it is often used in combination with other additives like N,N-dimethyl-dithiocarbonylpropanesulfonate (DPS) and 3-(benzothiazol-2-ylthio)-1-propanesulfonic acid (ZPS). chemicalbook.com
The effectiveness of SPS is linked to its interaction with other species in the electrolyte, such as chloride ions and suppressor molecules like polyethylene (B3416737) glycol (PEG). nih.gov The presence of chloride ions, for instance, can alter the behavior of SPS from inhibiting to accelerating the deposition process. nih.gov The table below summarizes the key characteristics and functions of SPS in copper electroplating.
| Property | Description | Source |
| Chemical Name | bis(sodium-sulfopropyl) disulfide | alfa-chemistry.com |
| Common Acronym | SPS | nih.gov |
| Primary Function | Brightener, Accelerator | chemicalbook.comalfa-chemistry.com |
| Mechanism | Refines copper crystal structure, improves current density | chemicalbook.comalfa-chemistry.com |
| Typical Concentration | 10-50 mg/L | chemicalbook.com |
| Compatibility | High with non-ionic surfactants, polymeric amines | chemicalbook.comalfa-chemistry.com |
Mechanistic Investigations of Accelerator Function in Electrodeposition
The mechanism by which SPS accelerates copper electrodeposition is a subject of detailed research. It is understood that SPS dissociates on the copper surface to form its monomer, 3-mercapto-1-propanesulfonate (B1229880) (MPS). nih.gov The adsorption and subsequent reactions of these species on the electrode surface are central to the accelerating effect.
Studies using techniques like time-of-flight secondary-ion mass spectrometry (TOF-SIMS) and cyclic voltammetry (CV) have provided insights into these surface interactions. nih.govnih.gov It has been shown that the surface coverage of MPS and chloride ions depends on the applied electrochemical potential and their concentrations in the solution. nih.govnih.gov
The acceleration mechanism is believed to involve the formation of a Cu(I)-thiolate complex, which facilitates the reduction of Cu²⁺ ions. acs.org Molecular dynamics and quantum chemical calculations suggest that SPS adsorbs onto the copper surface, where the disulfide bond is broken, leading to the formation of MPS molecules. electrochemsci.org These MPS molecules can then participate in a reaction cycle that transfers electrons to Cu²⁺ ions, thereby accelerating their deposition. electrochemsci.org The interaction between SPS, chloride ions, and suppressor molecules like PEG is complex, with evidence suggesting that SPS and its derivatives can displace adsorbed suppressor layers, leading to localized acceleration of the deposition rate. alfa-chemistry.com
Role in Inorganic Sulfur Compound Metabolism and Biogeochemical Cycles (Chemical Perspective)
From a chemical standpoint, this compound and related polysulfides are integral to the biogeochemical sulfur cycle, which involves the transformation of sulfur compounds through various oxidation states in geological and biological systems. wikipedia.orgfrontiersin.org
The sulfur cycle includes several key processes: the mineralization of organic sulfur to inorganic forms like hydrogen sulfide (H₂S), the oxidation of sulfide to sulfate (B86663) (SO₄²⁻), the reduction of sulfate back to sulfide, and the incorporation of sulfide into organic compounds. wikipedia.org Polysulfides (Sₓ²⁻), which include disulfide (S₂²⁻), are important intermediates in these transformations. nih.gov
In anoxic marine sediments, microbial dissimilatory sulfate reduction is a primary pathway for the mineralization of organic matter, producing sulfide. frontiersin.orgnih.gov This sulfide can then be chemically or microbially oxidized, forming a series of intermediates including elemental sulfur, polysulfides, thiosulfate (B1220275), and sulfite (B76179). nih.gov The equilibrium between dissolved sulfide and elemental sulfur leads to the formation of polysulfides. nih.gov
Recent research has highlighted the role of sulfane sulfur species, such as persulfides and polysulfides, in cellular processes. dojindo.com They are involved in the production, storage, and release of hydrogen sulfide, a significant physiological mediator. dojindo.com Furthermore, these sulfur compounds may act as antioxidants and participate in signal transduction through the S-sulfhydration of proteins. dojindo.com While much of this research focuses on biological systems, the underlying chemistry of this compound and polysulfides is fundamental to understanding these natural cycles. The metabolism of inorganic sulfur compounds, such as the oxidation of sulfide to sulfate, is a critical part of this cycle, with intermediates like thiosulfate being formed and further metabolized. mdpi.com
Research on Polysulfides as Hydrogen Sulfide (H₂S) Donors in Chemical Biology Research
Hydrogen sulfide (H₂S) is now recognized as a critical gaseous signaling molecule, alongside nitric oxide (NO) and carbon monoxide (CO), playing numerous roles in health and disease. nih.gov The controlled release of H₂S is crucial for studying its biological functions, and this compound is being investigated as a potential H₂S donor. smolecule.comdojindo.com
Organic polysulfides, such as diallyl trisulfide (DATS) found in garlic, are known H₂S donors. rsc.org The mechanism involves the reaction of these polysulfides with endogenous thiols like glutathione (B108866) (GSH), leading to the formation of a persulfide intermediate, which then releases H₂S. rsc.org Similarly, this compound and other inorganic polysulfides can act as sulfane sulfur donors. dojindo.com In aqueous solutions, they can exist as hydrogen polysulfides, which are involved in the production, storage, and release of H₂S. dojindo.com
The ability of these compounds to release H₂S in a controlled manner is of significant therapeutic interest. acs.org For instance, H₂S donors have been shown to induce the activity of endothelial nitric oxide synthase (eNOS), which is crucial for cardiovascular health. nih.gov The development of synthetic H₂S donors is a key area of research, aiming to create molecules that can mimic the slow and moderate release of H₂S observed in vivo. acs.org
Table 1: Examples of H₂S Donors in Chemical Biology Research
| Donor Compound | Classification | Mechanism of H₂S Release | Reference |
|---|---|---|---|
| Diallyl trisulfide (DATS) | Organic Polysulfide | Reaction with endogenous thiols (e.g., GSH) | rsc.org |
| This compound (Na₂S₂) | Inorganic Polysulfide | Forms hydrogen polysulfides in aqueous solution | dojindo.com |
| Diallyl disulfide (DADS) | Organic Polysulfide | Induces eNOS activity through phosphorylation | nih.gov |
| Synthetic Perthiol-based donors | Synthetic | Thiol-dependent release | acs.org |
Understanding Redox Modulation in Biological Systems
Redox signaling, involving the transfer of electrons, is a fundamental process in cellular regulation. Thiol-based redox regulation is particularly important, with the cysteine residues in proteins acting as "redox switches." portlandpress.com These switches can undergo various reversible modifications, including oxidation to disulfides and S-sulfhydration to form hydropersulfides. portlandpress.comuj.edu.pl
This compound and other polysulfides are implicated in these redox processes. They can function as antioxidants, with some studies suggesting they have a much higher reducing activity than glutathione. dojindo.com The formation of a persulfide group on proteins, a process known as S-sulfhydration, is now recognized as a key mechanism in thiol-based redox signaling. uj.edu.pl This modification can be initiated by the reaction of protein thiols with sulfane sulfur-containing compounds like polysulfides. uj.edu.pl
The interaction between H₂S and other signaling molecules, like nitric oxide, further complicates the redox environment. nih.gov For example, NO can regulate the cellular bioavailability of cysteine, a precursor for H₂S synthesis. nih.gov The interplay between these molecules and the cellular redox state, often measured by the ratio of reduced to oxidized glutathione (GSH/GSSG), is critical for maintaining cellular homeostasis. nih.govufrgs.br
Table 2: Key Molecules in Thiol-Based Redox Regulation
| Molecule | Role in Redox Modulation | Reference |
|---|---|---|
| Glutathione (GSH) | Major cellular antioxidant and redox buffer | dojindo.comnih.govufrgs.br |
| Cysteine (Cys) | Amino acid with a thiol group, acts as a redox switch in proteins | portlandpress.com |
| Thioredoxin (Trx) | Protein that reduces oxidized protein thiols | uj.edu.plufrgs.br |
| Persulfides (RSSH) | Formed by S-sulfhydration of thiols, involved in signaling | uj.edu.pl |
| Polysulfides (RSnR) | Can act as antioxidants and precursors to persulfide formation | dojindo.comuj.edu.pl |
Microbial Disproportionation of Sulfur Compounds
The microbial disproportionation of elemental sulfur is a significant but not fully understood aspect of the anoxic sulfur cycle. nih.gov This process involves the conversion of elemental sulfur into both a more oxidized form (sulfate) and a more reduced form (sulfide), and certain bacteria can couple this reaction to their growth. nih.govresearchgate.net
Research has shown that this process, previously thought to be exclusive to neutrophilic bacteria, also occurs in haloalkaliphilic bacteria isolated from soda lakes. nih.govresearchgate.net Three such pure cultures, Desulfurivibrio alkaliphilus, Desulfurivibrio sp. AMeS2, and Dethiobacter alkaliphilus, have been shown to grow by disproportionating elemental sulfur in highly alkaline and saline environments. nih.govresearchgate.net
A key finding is that under these alkaline conditions, polysulfides are the dominant sulfur species and are likely the compounds being disproportionated. nih.gov This process can occur without the presence of metal scavengers for the produced sulfide, which is often necessary under neutral pH conditions to make the reaction energetically favorable. nih.govasm.org The ability of some of these bacteria, like Desulfurivibrio dismutans, to perform sulfur disproportionation without the need for Fe(III) highlights the unique metabolic pathways at play in these extreme environments. frontiersin.org Furthermore, studies have expanded the range of known sulfur-disproportionating microbes to include Campylobacterota genera like Sulfurimonas and Sulfurovum, which are prevalent in hydrothermal vent environments. asm.org
Table 3: Microorganisms Involved in Sulfur Disproportionation
| Microorganism | Environment | Key Findings | Reference |
|---|---|---|---|
| Desulfurivibrio alkaliphilus | Soda Lakes | Haloalkaliphilic; disproportionates sulfur at high pH | nih.govresearchgate.net |
| Desulfurivibrio sp. AMeS2 | Soda Lakes | Haloalkaliphilic; disproportionates sulfur at high pH | nih.gov |
| Dethiobacter alkaliphilus | Soda Lakes | First from the class Clostridia shown to grow by sulfur disproportionation | nih.gov |
| Desulfurivibrio dismutans | Soda Lakes | Capable of sulfur disproportionation without Fe(III) | frontiersin.org |
| Sulfurimonas and Sulfurovum | Hydrothermal Vents | Disproportionate thiosulfate and elemental sulfur | asm.org |
Q & A
Q. What are the primary methods for characterizing the chemical structure and purity of sodium disulfide (Na₂S₂) in synthetic samples?
this compound's structure ([Na+].[Na+].[S-][S-], InChI=1S/2Na.S2/c;;1-2/q2*+1;-2) can be confirmed via high-resolution mass spectrometry (HRMS) and non-reducing peptide mapping techniques. For purity assessment, elemental analysis and X-ray diffraction (XRD) are used to verify stoichiometry and crystallinity. LC-HRMS with intelligent resolution software can resolve complex disulfide linkages, ensuring batch-to-batch consistency .
Q. How can researchers synthesize this compound while minimizing oxidation or contamination?
Synthesis protocols often involve controlled reactions of elemental sulfur with sodium hydroxide under inert atmospheres. For example, sodium sulfide solutions (precursors to Na₂S₂) are prepared by dissolving Na₂S·9H₂O in glycerol-water mixtures or saturating NaOH solutions with H₂S gas to avoid oxidation. Storage in light-protected, well-sealed containers with desiccants is critical .
Advanced Research Questions
Q. What advanced methodologies are used to resolve conflicting data in disulfide bond analysis for this compound-containing proteins?
Discrepancies in disulfide bond mapping (e.g., false positives from in vitro disulfide scrambling) require orthogonal approaches:
- Reduction-controlled LC-MS/MS : Compare peptide profiles before/after reduction with agents like DTT.
- Enzymatic digestion optimization : Use proteases (e.g., trypsin) that cleave between cysteine residues to isolate bridged peptides.
- Statistical validation : Software like pLink-SS and SlinkS cross-validate MS data to minimize false assignments .
Q. How does this compound facilitate keratin extraction, and how can response surface methodology (RSM) optimize extraction parameters?
In alkaline conditions (pH 10–13), Na₂S disrupts ionic bonds in keratin, enabling disulfide bond reduction. RSM-based experimental designs (e.g., central composite design) model interactions between variables like Na₂S concentration (5–15% w/v), temperature (40–80°C), and time (2–6 hours). ANOVA analysis identifies significant factors (e.g., interfacial tension dominates coalescence dynamics in dimethyl disulfide systems) .
Q. What experimental and computational approaches elucidate this compound’s role in interfacial tension and coalescence dynamics?
- Pendant drop tensiometry : Measures interfacial tension between Na₂S solutions and organic phases (e.g., dimethyl disulfide).
- High-speed imaging : Quantifies coalescence time (e.g., 18.7% deviation between CFD simulations and experimental data).
- CFD modeling : Simulates drop release from nozzles and buoyancy-driven motion, validated against empirical ascension times .
Q. How should researchers address contradictions between spectroscopic and chromatographic data in this compound studies?
Contradictions often arise from matrix effects (e.g., glycerol in synthesis methods altering UV-Vis absorbance). Mitigation strategies include:
- Standardized calibration : Use reference materials (e.g., CSID:81123) for instrument alignment.
- Cross-validation : Pair LC-HRMS with NMR to confirm sulfur speciation and oxidation states .
Methodological Best Practices
Q. What statistical frameworks are recommended for designing robust this compound experiments?
- Central Composite Design (CCD) : Optimizes multi-variable systems (e.g., keratin extraction) with minimal runs.
- ANOVA and regression analysis : Identifies significant factors (p < 0.05) and interactions.
- Error propagation models : Account for uncertainties in interfacial tension measurements (±0.1 mN/m) .
Q. How can researchers ensure reproducibility in this compound studies when protocols vary across literature?
- Detailed supplementary data : Provide raw MS spectra, CFD input parameters, and RSM design matrices.
- Adherence to pharmacopeial standards : Follow USP guidelines for reagent preparation (e.g., Method 2 for sodium sulfide solutions).
- Peer validation : Share datasets via platforms like ChemSpider (ID:81123) for community verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
